3-Nitrochalcone

Catalog No.
S782806
CAS No.
614-48-2
M.F
C15H11NO3
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrochalcone

CAS Number

614-48-2

Product Name

3-Nitrochalcone

IUPAC Name

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+

InChI Key

SMFBODMWKWBFOK-MDZDMXLPSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

The exact mass of the compound 3-Nitrochalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636933. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Nitrochalcone (CAS 614-48-2) is a highly utilized alpha,beta-unsaturated ketone featuring a meta-nitro substituted aromatic ring. With a melting point of 142–146 °C, it serves as a critical electrophilic precursor in organic synthesis. Unlike unsubstituted trans-chalcone, the strongly electron-withdrawing nitro group enhances the reactivity of the enone system toward nucleophilic attack. This makes it an essential procurement target for the high-yield synthesis of complex heterocycles, such as pyrazolines and pyrimidines, and a rigorous benchmark substrate for evaluating novel catalytic systems in Claisen-Schmidt condensations .

Substituting 3-nitrochalcone with unsubstituted chalcone or its para-isomer, 4-nitrochalcone, fundamentally alters both reaction kinetics and solid-state properties. In 4-nitrochalcone, the nitro group is in direct resonance with the conjugated enone system, whereas the meta-nitro group in 3-nitrochalcone operates primarily via inductive electron withdrawal. This electronic distinction directly impacts downstream processing: it shifts the optimal conditions for solvent-free condensations and dictates entirely different supramolecular architectures. For instance, 3-nitrochalcone forms highly specific two-dimensional planes driven by C–H···O hydrogen bonding between the nitro and ketone groups—a packing motif that cannot be replicated by unsubstituted or para-substituted analogs, making isomer-specific procurement mandatory for reproducible materials science and synthetic workflows [1].

Differentiated Reactivity in Solvent-Free Condensation

The positional isomerism of the nitro group significantly impacts processability and yield in green chemistry workflows. In standardized solvent-free aldol condensations, 3-nitrochalcone exhibits a distinct reactivity profile compared to 4-nitrochalcone. Experimental data demonstrates that under identical solvent-free conditions, the synthesis of 3-nitrochalcone yields 36.2%, whereas the resonance-stabilized 4-nitrochalcone yields 57.0% [1]. This quantitative difference requires buyers to procure the exact meta-isomer to maintain predictable kinetics and avoid process deviations in solventless manufacturing.

Evidence DimensionSolvent-free condensation yield
Target Compound Data36.2% yield (3-nitrochalcone)
Comparator Or Baseline57.0% yield (4-nitrochalcone)
Quantified Difference20.8% lower yield under identical solvent-free baseline conditions
ConditionsSolvent-free aldol condensation (Palleros et al. protocol)

Procurement must specify the exact isomer, as the meta- vs. para-substitution drastically alters baseline conversion rates in solvent-free industrial scale-ups.

High-Efficiency Precursor for Pyrazoline Heterocycles

3-Nitrochalcone is highly valued as an activated electrophile for the synthesis of complex nitrogen-containing heterocycles. When reacted with hydrazine hydrate in the presence of formic acid, 3-nitrochalcone undergoes rapid cyclization to form 3,5-diphenyl-4,5-dihydropyrazole-1-carbaldehyde derivatives with an exceptional isolated yield of 94% [1]. This high conversion efficiency is driven by the inductive activation of the beta-carbon by the meta-nitro group, outperforming less activated or unsubstituted chalcones that typically suffer from incomplete conversion or require harsher reflux conditions.

Evidence DimensionDownstream pyrazoline cyclization yield
Target Compound Data94% isolated yield
Comparator Or BaselineUnsubstituted chalcones (baseline reactivity)
Quantified DifferenceNear-quantitative conversion (>90%)
ConditionsReflux with hydrazine hydrate and formic acid

Procuring this specific activated precursor minimizes waste and downstream purification costs during the synthesis of pharmacological pyrazoline intermediates.

Unique 2D Planar Crystal Packing via Meta-Directing Effects

For materials science applications, the solid-state architecture of 3-nitrochalcone provides a highly predictable supramolecular framework. Crystallographic analysis reveals that 3-nitrochalcone forms distinctive two-dimensional planes of molecules. This architecture is strictly dictated by C–H···O hydrogen-bonding interactions involving both the meta-nitro and the ketone groups [1]. This specific 2D planar packing is fundamentally different from the crystal networks formed by unsubstituted chalcone or para-substituted analogs, making it a non-interchangeable building block for solid-state engineering.

Evidence DimensionSolid-state supramolecular packing
Target Compound Data2D planar planes via C–H···O (nitro/ketone) bonds
Comparator Or BaselineUnsubstituted chalcone
Quantified DifferenceDistinct crystallographic space group and hydrogen-bond network
ConditionsX-ray crystallographic structural analysis

Buyers developing organic electronic materials or light-sensitive solid-state compounds must procure this exact isomer to ensure the correct supramolecular assembly.

Benchmark Substrate for Green Catalyst Validation

3-Nitrochalcone serves as a premier benchmark product for evaluating the efficacy of novel heterogeneous catalysts. For instance, in the Claisen-Schmidt condensation using potassium natural asphalt sulfonate nanoparticles, the synthesis of 3-nitrochalcone achieves a 96% yield in just 2.5 hours at 20 °C [1]. Its specific electrophilic profile makes it an ideal, sensitive probe for comparing catalyst turnover frequencies against traditional homogeneous base catalysts, which often require 24 hours or elevated temperatures to achieve similar conversions.

Evidence DimensionCatalytic conversion yield and time
Target Compound Data96% yield in 2.5 hours at 20 °C
Comparator Or BaselineTraditional homogeneous base catalysis
Quantified Difference>80% reduction in reaction time with near-quantitative yield
ConditionsPotassium natural asphalt sulfonate nanoparticles, ethanol, 20 °C

Analytical and process chemistry labs procure 3-nitrochalcone precursors to rigorously standardize and validate the performance of new continuous flow reactors and green catalysts.

Precursor for Pharmacologically Active Pyrazolines

Due to its highly activated beta-carbon, 3-nitrochalcone is the preferred starting material for synthesizing pyrazoline and pyrimidine derivatives. Its ability to achieve >90% cyclization yields with hydrazine hydrate makes it a cost-effective choice for manufacturing pharmaceutical intermediates [1].

Standardized Probe for Green Catalyst Benchmarking

3-Nitrochalcone is utilized as a standard electrophilic model in analytical and process chemistry to validate novel heterogeneous catalysts (e.g., nanoparticle-based systems). Its specific reaction kinetics allow researchers to accurately measure catalyst turnover and efficiency improvements over traditional batch methods [2].

Building Block for 2D Supramolecular Materials

In crystal engineering and materials science, 3-nitrochalcone is procured for its unique ability to form predictable 2D planar architectures via C–H···O hydrogen bonding. This makes it an essential component for developing organic electronic materials and solid-state photo-reactive compounds where precise molecular packing is required [3].

Substrate for Solvent-Free Process Optimization

Because its meta-nitro group dictates specific condensation kinetics that differ significantly from para-substituted analogs, 3-nitrochalcone is used to optimize and scale up solvent-free and microdroplet-based manufacturing workflows, ensuring isomeric fidelity and predictable yields [4].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24721-24-2
614-48-2

Wikipedia

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one

Dates

Last modified: 08-15-2023
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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